REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([Br:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[C:18](OCC)(=O)C>CO>[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([Br:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:18])=[O:5]
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Name
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|
Quantity
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5.88 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=O)O)C=C(C(=C1)C)Br
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Name
|
|
Quantity
|
0.2 mL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was refluxed for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
|
Evaporation of the solvent
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Type
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CUSTOM
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Details
|
gave a residue, which
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Type
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WASH
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Details
|
The organic layer was washed with saturated sodium biocarbonate solution, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The resulting organic layer was dried over sodium sulfate
|
Type
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FILTRATION
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Details
|
Filtration
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Type
|
CUSTOM
|
Details
|
off sodium sulfate and evaporation of the solvent
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OC)C=C(C(=C1)C)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |